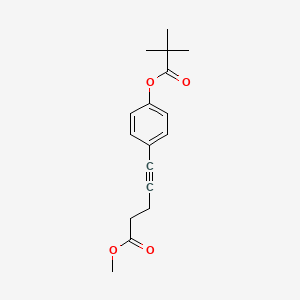
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is a complex organic compound with a phenyl group linked to a pent-4-ynoate moiety, modified by the presence of a pivaloyloxy group. This compound is known for its unique chemical properties, which have made it a subject of interest in various scientific fields, including organic chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions: One common method of synthesizing Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate involves a multi-step organic synthesis. The process often begins with the formation of the core pent-4-ynoate structure, followed by the introduction of the phenyl group and subsequent modification with a pivaloyloxy group. Reagents such as pivaloyl chloride, phenylacetylene, and methyl ester may be employed under controlled conditions, typically involving anhydrous environments and specific catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and efficiency. Continuous flow reactors and advanced separation techniques like chromatography can be utilized to ensure the purity and quality of the compound on a larger scale.
化学反应分析
Types of Reactions: Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution reaction.
Major Products: The specific products formed from these reactions depend on the reaction conditions and reagents used. For example, oxidation might convert the alkyne group to a diol, while reduction could result in an alkane derivative.
科学研究应用
Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate is utilized in a variety of scientific research applications due to its versatile chemical properties.
Chemistry: In organic chemistry, it serves as a precursor for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Its structure allows for exploration in biochemical pathways, potentially serving as a model compound for studying enzyme interactions and cellular processes.
Medicine: Research into its pharmacological properties could uncover therapeutic potentials, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry: In material science, this compound might be used in the design of novel polymers or nanomaterials, leveraging its unique reactivity and stability.
作用机制
The mechanism by which Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate exerts its effects often involves interactions at the molecular level. The pivaloyloxy group, for instance, can enhance the compound's lipophilicity, allowing it to traverse cellular membranes more efficiently. The phenyl and pent-4-ynoate groups may interact with specific enzymes or receptors, triggering biochemical pathways that result in the observed effects.
相似化合物的比较
When compared to similar compounds, such as Methyl 5-phenylpent-4-ynoate or Methyl 5-(4-hydroxyphenyl)pent-4-ynoate, Methyl 5-(4-(pivaloyloxy)phenyl)pent-4-ynoate stands out due to the presence of the pivaloyloxy group. This structural difference can confer distinct chemical reactivity and biological activity, making it a unique compound with specific applications. Similar compounds like the aforementioned ones may lack the enhanced membrane permeability and stability provided by the pivaloyloxy group.
Feel like diving deeper into any specific section?
属性
IUPAC Name |
methyl 5-[4-(2,2-dimethylpropanoyloxy)phenyl]pent-4-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-17(2,3)16(19)21-14-11-9-13(10-12-14)7-5-6-8-15(18)20-4/h9-12H,6,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMSQBSLZUVUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C#CCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
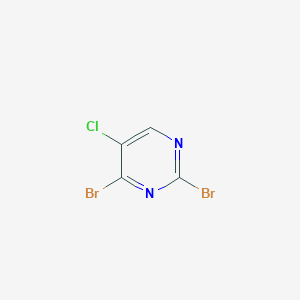

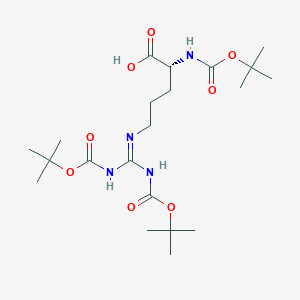
![3-Bromo-8-hydroxy-6,6-dimethylnaphtho[2,3-b]benzofuran-11(6H)-one](/img/structure/B8089894.png)
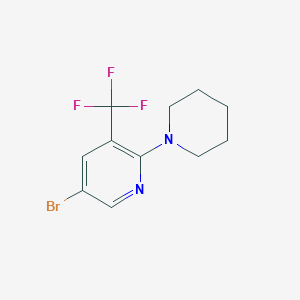
![(5aR,10bS)-2-Phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumtetrafluoroborate](/img/structure/B8089909.png)
![(5S)?-5,?6-?Dihydro-?2-?(2,?3,?4,?5,?6-?pentafluorophenyl)?-?5-?(phenylmethyl)?-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089916.png)
![(5S)?-?5,?6-?Dihydro-?5-?(phenylmethyl)?-?2-?(2,?4,?6-?trimethylphenyl)?-?8H-?1,?2,?4-?triazolo[3,?4-?c]?[1,?4]?oxazinium tetrafluoroborate](/img/structure/B8089923.png)
![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,3,4,5,6-pentafluorophenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B8089931.png)
![6,7-Dihydro-2-phenyl-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate](/img/structure/B8089944.png)
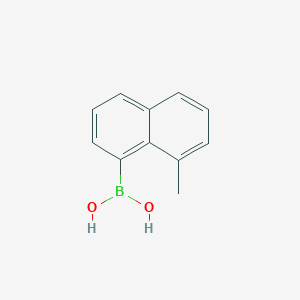
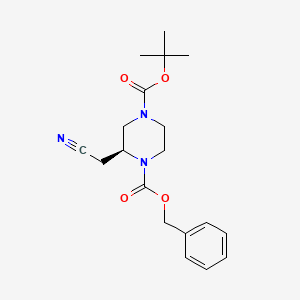
![2-[(8Bs)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile](/img/structure/B8089975.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8089981.png)
